2-Methyl-2-[6-(trifluoromethyl)pyridin-2-yl]propanoic acid
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Overview
Description
2-Methyl-2-[6-(trifluoromethyl)pyridin-2-yl]propanoic acid is an organic compound with the molecular formula C10H10F3NO2 It is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-[6-(trifluoromethyl)pyridin-2-yl]propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-6-(trifluoromethyl)pyridine.
Substitution Reaction: The chlorine atom in 2-chloro-6-(trifluoromethyl)pyridine is substituted with a methyl group using a suitable methylating agent under basic conditions.
Formation of Propanoic Acid: The resulting intermediate is then subjected to a carboxylation reaction to introduce the propanoic acid group.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-[6-(trifluoromethyl)pyridin-2-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Methyl-2-[6-(trifluoromethyl)pyridin-2-yl]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-2-[6-(trifluoromethyl)pyridin-2-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential biological activities, such as enzyme inhibition or receptor binding.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2-[6-(trifluoromethyl)pyridin-2-yl]ethanoic acid: Similar structure but with an ethanoic acid group instead of propanoic acid.
2-Methyl-2-[6-(trifluoromethyl)pyridin-2-yl]butanoic acid: Similar structure but with a butanoic acid group instead of propanoic acid.
Uniqueness
2-Methyl-2-[6-(trifluoromethyl)pyridin-2-yl]propanoic acid is unique due to its specific combination of a trifluoromethyl group and a propanoic acid moiety attached to a pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2-methyl-2-[6-(trifluoromethyl)pyridin-2-yl]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2/c1-9(2,8(15)16)6-4-3-5-7(14-6)10(11,12)13/h3-5H,1-2H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IILJQCOTHQCJNS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC(=CC=C1)C(F)(F)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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